2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898460-28-1
VCID: VC7479079
InChI: InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-19-10-7-9-18(19)23(26-24(28)30)33-16-22(29)25-17-11-12-20(31-3)21(15-17)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29)
SMILES: CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C24H34N4O4S
Molecular Weight: 474.62

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

CAS No.: 898460-28-1

Cat. No.: VC7479079

Molecular Formula: C24H34N4O4S

Molecular Weight: 474.62

* For research use only. Not for human or veterinary use.

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide - 898460-28-1

Specification

CAS No. 898460-28-1
Molecular Formula C24H34N4O4S
Molecular Weight 474.62
IUPAC Name 2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Standard InChI InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-19-10-7-9-18(19)23(26-24(28)30)33-16-22(29)25-17-11-12-20(31-3)21(15-17)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29)
Standard InChI Key JAQVELLMDGDDCM-UHFFFAOYSA-N
SMILES CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule’s central cyclopenta[d]pyrimidinone core combines a five-membered cyclopentane ring fused to a pyrimidin-4-one system. This bicyclic framework is substituted at the C-1 position with a 3-(diethylamino)propyl chain, enhancing solubility and potential target engagement through tertiary amine interactions. A thioether (-S-) bridge at C-4 connects the core to an acetamide group, which is further functionalized with a 3,4-dimethoxyphenyl ring. The methoxy groups contribute to lipophilicity and may influence binding affinity in biological systems.

Molecular Formula and Weight

  • Molecular Formula: C₂₄H₃₄N₄O₄S

  • Molecular Weight: 474.62 g/mol

Key Functional Groups

  • Cyclopenta[d]pyrimidinone: Confers rigidity and planar geometry, facilitating interactions with enzymatic pockets.

  • Thioether Linkage: Enhances metabolic stability compared to ether analogs.

  • Diethylamino Propyl Chain: Improves aqueous solubility and enables protonation at physiological pH.

  • 3,4-Dimethoxyphenyl Acetamide: Modulates electronic and steric properties for target selectivity.

Synthetic Pathways and Methodologies

Optimization Challenges

  • Regioselectivity: Ensuring alkylation occurs exclusively at N-1 rather than N-3 of the pyrimidinone ring .

  • Thioether Stability: Avoiding oxidation to sulfones during purification .

  • Yield Improvements: Multi-step sequences often result in moderate cumulative yields (30–50%), necessitating chromatographic optimization.

Applications in Medicinal Chemistry

Lead Compound Optimization

  • Solubility Modulation: The diethylamino group provides a handle for salt formation (e.g., hydrochloride) to improve bioavailability.

  • Metabolic Stability: Thioethers resist cytochrome P450-mediated oxidation compared to ethers, extending half-life in vivo .

Synthetic Intermediate Utility

The thioether-acetamide moiety serves as a versatile intermediate for:

  • Click Chemistry: Azide-alkyne cycloadditions to append triazole groups .

  • Chalcogenide Exchange: Replacement of sulfur with selenium for redox-active prodrugs .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Features
N-{4-[2-(1,3-Dimethyl-2,6-dioxo-7-propylpurin-8-ylsulfanyl)acetylamino]phenyl}propanamide C₂₁H₂₆N₆O₄SPurine core; propionamide tail
2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide C₁₄H₁₆N₄O₃S₂Thienopyrimidinone; isoxazole substituent
2-((1-(3-(Diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamideC₂₄H₃₄N₄O₄S2,4-Dimethoxyphenyl variant

Key Differentiators:

  • The 3,4-dimethoxyphenyl configuration offers distinct electronic effects compared to 2,4-dimethoxy isomers, altering target binding kinetics.

  • Cyclopenta[d]pyrimidinones exhibit greater conformational rigidity than thieno[3,2-d]pyrimidinones, potentially enhancing selectivity .

Future Research Directions

  • Target Deconvolution: Employ proteomics and affinity chromatography to identify protein targets.

  • SAR Studies: Systematically vary the methoxy positions and alkylamino chains to optimize potency.

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.

  • Toxicology Profiling: Evaluate hepatotoxicity and off-target effects using primary human cell lines.

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